molecular formula C8H8ClNO B2820211 6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine CAS No. 1554652-45-7

6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine

Cat. No.: B2820211
CAS No.: 1554652-45-7
M. Wt: 169.61
InChI Key: QOIBJOXGHPEWGW-UHFFFAOYSA-N
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Description

6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyridine-3-carbaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrano[3,4-c]pyridine derivatives, which can have different functional groups attached to the pyridine or pyran rings .

Scientific Research Applications

6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its chlorine substituent and fused ring system make it a valuable compound for developing new materials and pharmaceuticals .

Properties

IUPAC Name

6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-8-3-6-1-2-11-5-7(6)4-10-8/h3-4H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIBJOXGHPEWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CN=C(C=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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